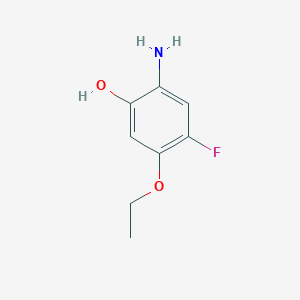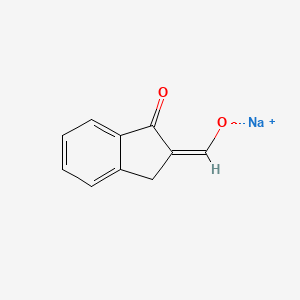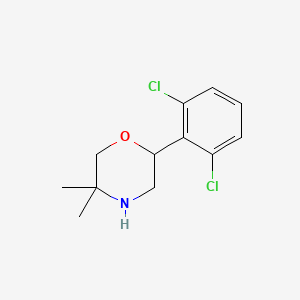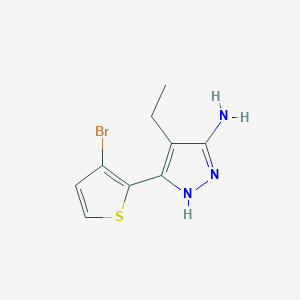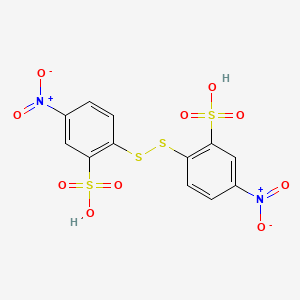
2, 2'-Dithiobis[5-nitro-benzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2, 2’-Dithiobis[5-nitro-benzenesulfonic acid] is a chemical compound known for its utility in various biochemical applications. It is commonly used as a reagent for the quantification of thiol groups in proteins and peptides. The compound is characterized by its disulfide bond and nitrobenzenesulfonic acid groups, which contribute to its reactivity and functionality in biochemical assays .
Vorbereitungsmethoden
The synthesis of 2, 2’-Dithiobis[5-nitro-benzenesulfonic acid] involves several steps:
Oxidation of 2-nitro-5-chlorobenzaldehyde: This step converts the aldehyde to the corresponding carboxylic acid.
Introduction of the Thiol Group: Sodium sulfide is used to introduce the thiol group.
Coupling of Monomers: The monomers are coupled through oxidation with iodine to form the disulfide bond.
Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
2, 2’-Dithiobis[5-nitro-benzenesulfonic acid] undergoes several types of chemical reactions:
Oxidation and Reduction: The disulfide bond can be reduced to form thiol groups, and vice versa.
Substitution Reactions: The nitro groups can participate in substitution reactions under specific conditions.
Common Reagents and Conditions: Typical reagents include reducing agents like dithiothreitol (DTT) and oxidizing agents like iodine.
Major Products: The primary products of these reactions include 2-nitro-5-thiobenzoic acid and its derivatives.
Wissenschaftliche Forschungsanwendungen
2, 2’-Dithiobis[5-nitro-benzenesulfonic acid] has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the quantification of thiol groups in various chemical assays.
Biology: Employed in the study of protein structure and function, particularly in the analysis of disulfide bonds in proteins.
Medicine: Utilized in the development of diagnostic assays for detecting thiol-containing biomolecules.
Industry: Applied in the production of pharmaceuticals and biochemical reagents
Wirkmechanismus
The compound exerts its effects primarily through its ability to react with thiol groups. The disulfide bond in 2, 2’-Dithiobis[5-nitro-benzenesulfonic acid] is cleaved by thiol groups, forming a mixed disulfide and releasing 2-nitro-5-thiobenzoic acid. This reaction is highly specific and can be quantified spectrophotometrically, making it a valuable tool in biochemical assays .
Vergleich Mit ähnlichen Verbindungen
2, 2’-Dithiobis[5-nitro-benzenesulfonic acid] is often compared with other disulfide-containing compounds such as:
5,5’-Dithiobis(2-nitrobenzoic acid):
2,2’-Dithiobis(5-nitropyridine): Another disulfide compound used in biochemical assays, known for its unique electron-accepting properties.
The uniqueness of 2, 2’-Dithiobis[5-nitro-benzenesulfonic acid] lies in its specific reactivity with thiol groups and its utility in a wide range of biochemical applications .
Eigenschaften
Molekularformel |
C12H8N2O10S4 |
|---|---|
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
5-nitro-2-[(4-nitro-2-sulfophenyl)disulfanyl]benzenesulfonic acid |
InChI |
InChI=1S/C12H8N2O10S4/c15-13(16)7-1-3-9(11(5-7)27(19,20)21)25-26-10-4-2-8(14(17)18)6-12(10)28(22,23)24/h1-6H,(H,19,20,21)(H,22,23,24) |
InChI-Schlüssel |
ZPTZXNMIWUFICS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)SSC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



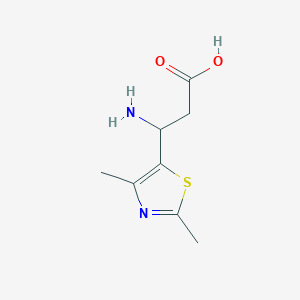
![1H,2H,3H,4H-benzo[f]isoquinoline](/img/structure/B13076796.png)
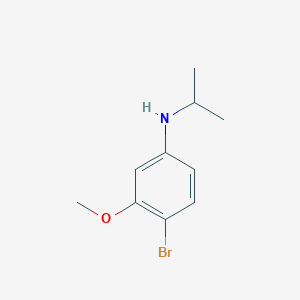
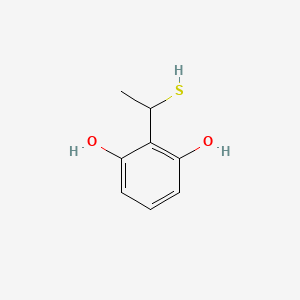

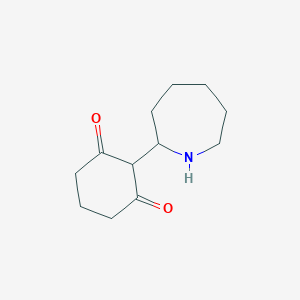
![N-Cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide](/img/structure/B13076833.png)
